

2-Amino-isonicotinic acid hydrazide CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Amino-isonicotinic acid hydrazide
Cat. No.:	B1267408

[Get Quote](#)

A Technical Guide to 2-Amino-isonicotinic Acid Hydrazide

Audience: Researchers, Scientists, and Drug Development Professionals

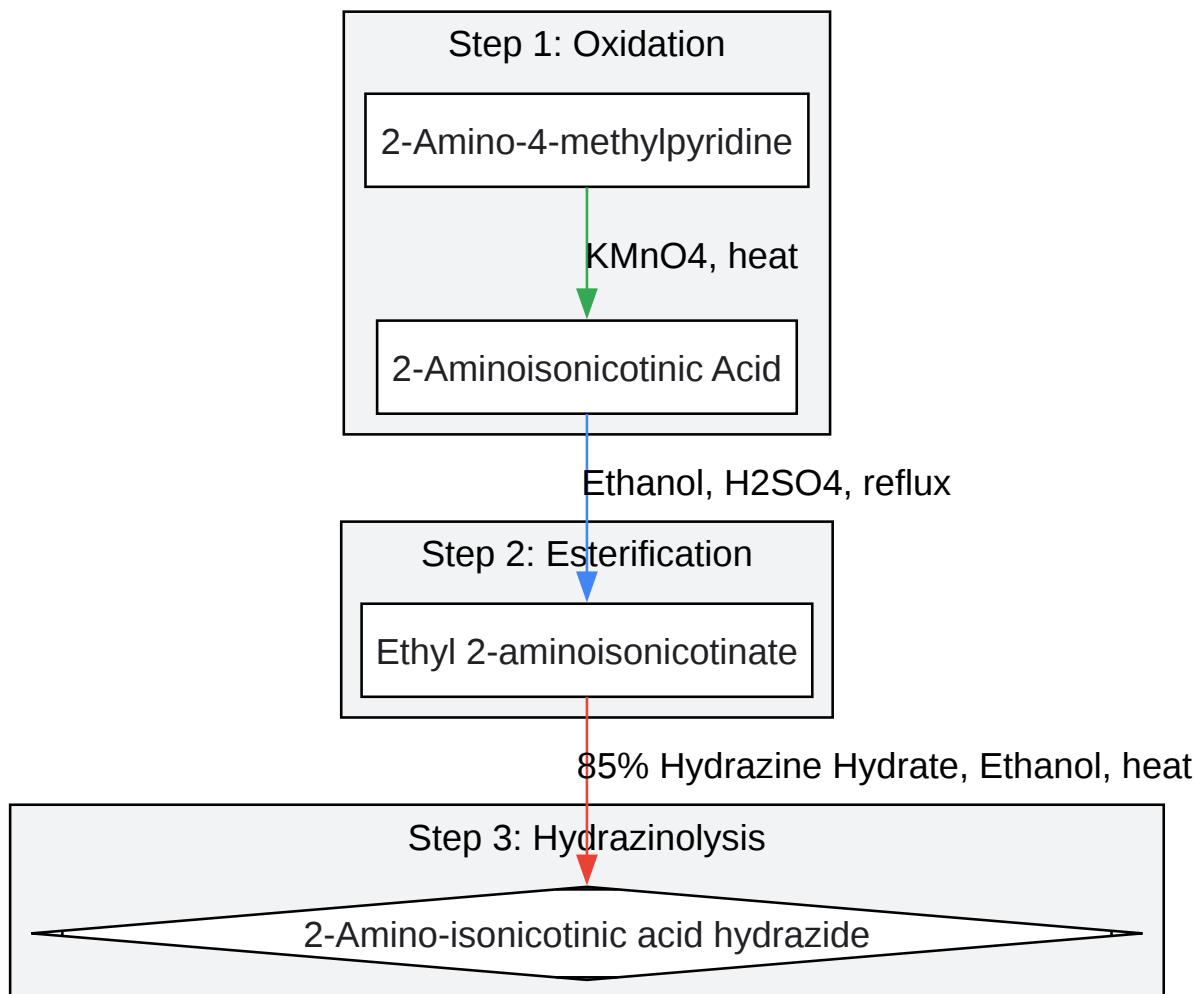
This document provides a comprehensive technical overview of **2-Amino-isonicotinic acid hydrazide**, a heterocyclic building block with applications in medicinal chemistry and drug discovery. The guide covers its fundamental chemical properties, a detailed synthesis protocol, and an overview of its biological activities.

Core Compound Identification

2-Amino-isonicotinic acid hydrazide is a derivative of isonicotinic acid hydrazide (isoniazid), a first-line medication in the treatment of tuberculosis. The introduction of an amino group at the 2-position of the pyridine ring modifies its chemical and biological properties.

- CAS Number: 58481-01-9[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₆H₈N₄O[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Molecular Structure: The molecule consists of a pyridine ring substituted with an amino group at position 2 and a hydrazide group at position 4.

Physicochemical Properties


A summary of the key computed and experimental properties of **2-Amino-isonicotinic acid hydrazide** is presented below.

Property	Value	Reference
Molecular Weight	152.15 g/mol	[1] [2] [4]
Empirical Formula	C ₆ H ₈ N ₄ O	[2]
Physical Form	Solid	[2]
InChI	1S/C6H8N4O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2, (H2,7,9)(H,10,11)	[2]
InChI Key	JWUWTBDKCYJSLE-UHFFFAOYSA-N	[2]
SMILES String	NNC(=O)c1ccnc(N)c1	[2]

Experimental Protocols: Synthesis

A detailed experimental protocol for the preparation of **2-Amino-isonicotinic acid hydrazide** has been reported, starting from 2-Amino-4-methylpyridine.[\[5\]](#) The process involves oxidation, esterification, and subsequent hydrazinolysis.

Workflow for the Synthesis of **2-Amino-isonicotinic Acid Hydrazide**

[Click to download full resolution via product page](#)

Caption: Multi-step synthesis of **2-Amino-isonicotinic acid hydrazide**.

Methodology:

- Preparation of 2-Aminoisonicotinic Acid: 2-Amino-4-methylpyridine is oxidized using potassium permanganate (KMnO_4). The reaction mixture is heated, leading to the formation of 2-Aminoisonicotinic acid.[5]
- Esterification to Ethyl 2-aminoisonicotinate: The resulting acid is esterified by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid. This step yields Ethyl 2-aminoisonicotinate.[5]

- Synthesis of **2-Amino-isonicotinic acid hydrazide**: The ethyl ester is heated with an 85% solution of hydrazine hydrate in ethanol. The final product, **2-Amino-isonicotinic acid hydrazide**, crystallizes out of the solution upon heating for approximately one hour.[5]

Biological Activity

Derivatives of isonicotinic acid hydrazide are widely studied for their pharmacological potential. [6][7] While research on this specific isomer is less extensive than on the parent compound, initial studies have evaluated its antituberculous activity.

Antitubercular Activity: The biological activity of **2-Amino-isonicotinic acid hydrazide** was evaluated against the H37Rv strain of *Mycobacterium tuberculosis*. The compound demonstrated an inhibitory concentration between 2.5 and 5.0 $\mu\text{g}/\text{mL}$.[5] For comparison, the standard drug, isonicotinic acid hydrazide, inhibits the same organism at a concentration of 0.03 to 0.07 $\mu\text{g}/\text{mL}$.[5] This suggests that while the 2-amino derivative possesses antituberculous properties, its activity is less potent than the parent isoniazid.

General Activity of Related Hydrazones: Hydrazones derived from isonicotinic acid hydrazide are known to exhibit a wide range of pharmacological activities, including:

- Antimicrobial[8]
- Anti-inflammatory[6]
- Anticonvulsant[6]
- Anticancer[6]
- Antidepressant effects[6]

The synthesis of various hydrazone derivatives allows for the modulation of a drug's lipophilicity and cellular permeability, which can enhance biological activity.[9]

Safety and Handling

According to hazard statements, this compound should be handled with care. Precautionary measures include avoiding breathing dust, washing hands thoroughly after handling, and using

only in well-ventilated areas.[10] Protective gloves, clothing, and eye protection are recommended.[10]

Conclusion

2-Amino-isonicotinic acid hydrazide is a valuable chemical intermediate with demonstrated biological activity. Its synthesis is well-documented, and it serves as a precursor for developing novel hydrazone derivatives. Further research into this compound and its analogs could lead to the discovery of new therapeutic agents, particularly in the fields of antimicrobial and anticancer drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 2-Amino-isonicotinic acid hydrazide AldrichCPR 58481-01-9 [sigmaaldrich.com]
- 3. 2-AMINO-ISONICOTINIC ACID HYDRAZIDE | 58481-01-9 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-AMINO-ISONICOTINIC ACID HYDRAZIDE | 58481-01-9 [amp.chemicalbook.com]
- To cite this document: BenchChem. [2-Amino-isonicotinic acid hydrazide CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1267408#2-amino-isonicotinic-acid-hydrazide-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com